5-Bromo-2-(tert-butyl)pyrimidin-4(3h)-one
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Overview
Description
5-Bromo-2-(tert-butyl)pyrimidin-4(3H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromine atom at the 5th position and a tert-butyl group at the 2nd position of the pyrimidine ring The pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(tert-butyl)pyrimidin-4(3H)-one typically involves the bromination of a pyrimidine precursor. One common method is the bromination of 2-(tert-butyl)pyrimidin-4(3H)-one using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can help in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(tert-butyl)pyrimidin-4(3H)-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Coupling Products: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
Chemistry: 5-Bromo-2-(tert-butyl)pyrimidin-4(3H)-one is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyrimidines.
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and as a tool in biochemical research to study enzyme interactions and inhibition.
Industry: In the materials science field, this compound is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(tert-butyl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
5-Bromo-2-(tert-butyldimethylsilyloxy)pyrimidine: This compound has a similar structure but with a tert-butyldimethylsilyloxy group instead of a tert-butyl group.
2-(tert-Butyl)-4-hydroxy-5-bromopyrimidine: Similar structure with a hydroxy group at the 4th position instead of a keto group.
Uniqueness: 5-Bromo-2-(tert-butyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromine atom and the tert-butyl group makes it a versatile intermediate for further functionalization and application in various fields.
Properties
Molecular Formula |
C8H11BrN2O |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
5-bromo-2-tert-butyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11BrN2O/c1-8(2,3)7-10-4-5(9)6(12)11-7/h4H,1-3H3,(H,10,11,12) |
InChI Key |
FFPIVUZIWATQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=O)N1)Br |
Origin of Product |
United States |
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